
1,4-Dithia-8,11-diazacyclotetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dithia-8,11-diazacyclotetradecane is a macrocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dithia-8,11-diazacyclotetradecane can be synthesized through several methods. One common approach involves the reaction of 1,2-diaminoethane with 1,2-dichloroethane in the presence of sodium sulfide. This reaction forms the macrocyclic ring structure with sulfur and nitrogen atoms .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the formation of the desired macrocyclic structure .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dithia-8,11-diazacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The nitrogen atoms can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
1,4-Dithia-8,11-diazacyclotetradecane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1,4-Dithia-8,11-diazacyclotetradecane exerts its effects involves the formation of stable complexes with metal ions. The sulfur and nitrogen atoms in the macrocyclic ring coordinate with the metal ions, stabilizing them and facilitating various chemical reactions. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,8,11-Tetrathiacyclotetradecane: Contains four sulfur atoms in the ring structure.
1,4,8,11-Tetraazacyclotetradecane: Contains four nitrogen atoms in the ring structure.
Uniqueness
1,4-Dithia-8,11-diazacyclotetradecane is unique due to its combination of both sulfur and nitrogen atoms in the macrocyclic ring. This dual presence allows it to form stable complexes with a wider range of metal ions compared to compounds with only sulfur or nitrogen atoms .
Propriétés
Numéro CAS |
87939-30-8 |
|---|---|
Formule moléculaire |
C10H22N2S2 |
Poids moléculaire |
234.4 g/mol |
Nom IUPAC |
1,4-dithia-8,11-diazacyclotetradecane |
InChI |
InChI=1S/C10H22N2S2/c1-3-11-5-6-12-4-2-8-14-10-9-13-7-1/h11-12H,1-10H2 |
Clé InChI |
FITMXJKPKVAECF-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNCCCSCCSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


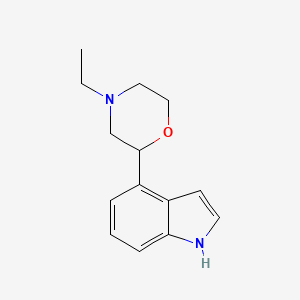
![7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione](/img/structure/B14389575.png)
![Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate](/img/structure/B14389576.png)
![8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14389595.png)
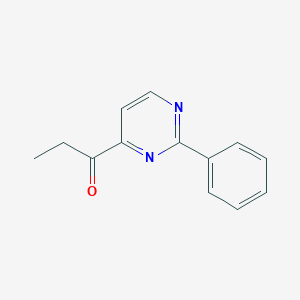
![O-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}hydroxylamine](/img/structure/B14389605.png)
![1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B14389612.png)
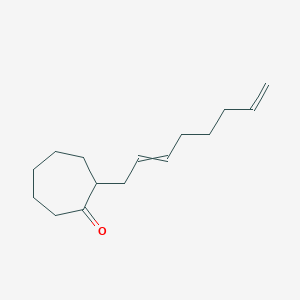
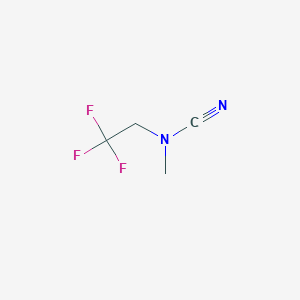
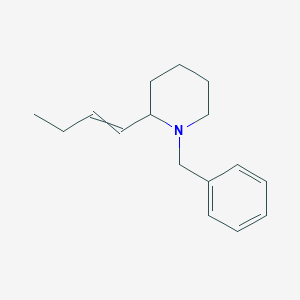
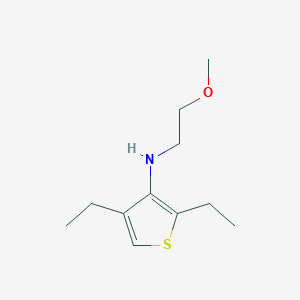
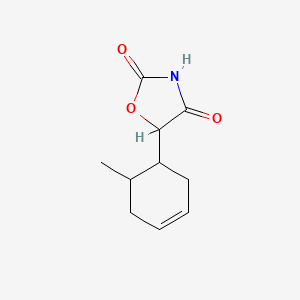
![lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1'-cyclopropane]](/img/structure/B14389650.png)

